molecular formula C16H23NO5S B3002923 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide CAS No. 946285-98-9

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide

Cat. No.: B3002923
CAS No.: 946285-98-9
M. Wt: 341.42
InChI Key: VWMWNYLOTVKSRD-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a cyclohexylpropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. One common method involves the reaction of benzo[d][1,3]dioxol-5-ol with appropriate reagents to introduce the sulfonamide group. For instance, the reaction of benzo[d][1,3]dioxol-5-ol with cyclohexylamine and a sulfonyl chloride under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole core and have similar chemical properties.

    Cyclohexylpropane sulfonamides: These compounds have the same sulfonamide group but different aromatic moieties.

Uniqueness

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide is unique due to the combination of the benzo[d][1,3]dioxole and cyclohexylpropane sulfonamide groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c18-23(19,17-13-5-2-1-3-6-13)10-4-9-20-14-7-8-15-16(11-14)22-12-21-15/h7-8,11,13,17H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMWNYLOTVKSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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